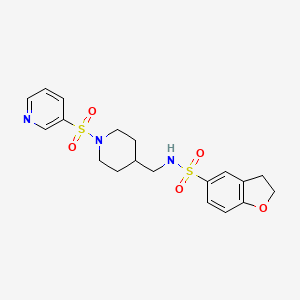
N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-2,3-dihydrobenzofuran-5-sulfonamide” is a complex organic molecule. It contains a piperidine ring, which is a common structural motif in many pharmaceuticals and natural products . The compound also contains a pyridine ring, a benzofuran ring, and sulfonamide groups, which are also common in many bioactive compounds.
Scientific Research Applications
Anticancer and Antimicrobial Activities
Sulfonamide derivatives have been explored for their promising anticancer and antimicrobial properties. For instance, studies have demonstrated the synthesis of novel heterocyclic sulfonamides with significant in-vitro anti-breast cancer activity against cell lines such as MCF7. These compounds have shown more activity than reference drugs, indicating their potential in cancer treatment protocols (Debbabi et al., 2016). Furthermore, the synthesis of sulfonamide isoxazolo[5,4-b]pyridines and their testing towards antibacterial and antiproliferative activities highlight the dual-functional capabilities of these molecules, with some showing significant inhibition of proliferation of breast carcinoma cell lines (Poręba et al., 2015).
Molecular Docking and Enzyme Inhibition
Sulfonamide compounds have also been evaluated through molecular docking studies for their role as enzyme inhibitors, particularly targeting dihydrofolate reductase (DHFR). These studies suggest that with further modification, sulfonamide derivatives could be developed into suitable inhibitors for enzymes critical in cancer and microbial growth processes (Debbabi et al., 2017).
Development of Broad Specificity Antibodies
The generation of broad specificity antibodies for sulfonamide antibiotics demonstrates another facet of the applications of sulfonamide compounds. These antibodies have been used to develop highly sensitive assays, such as enzyme-linked immunosorbent assays (ELISA), for the analysis of milk samples, showcasing the environmental and health monitoring potentials of sulfonamide-based research (Adrián et al., 2009).
Herbicidal Applications
Additionally, sulfonamide derivatives have found applications in agriculture as herbicides, where they demonstrate excellent activity across a broad spectrum of vegetation at low application rates. This indicates their potential in developing more effective and environmentally friendly agricultural chemicals (Moran, 2003).
Mechanism of Action
Target of Action
Similar compounds have been designed and synthesized for their anti-tubercular activity against mycobacterium tuberculosis h37ra
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific information. Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra . The compound likely interacts with its target to inhibit its function, leading to the death of the organism. The exact nature of this interaction and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Given its potential anti-tubercular activity, it may interfere with the essential biochemical pathways of mycobacterium tuberculosis, leading to its death
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may lead to the death of the organism at the molecular and cellular levels.
Properties
IUPAC Name |
N-[(1-pyridin-3-ylsulfonylpiperidin-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O5S2/c23-28(24,17-3-4-19-16(12-17)7-11-27-19)21-13-15-5-9-22(10-6-15)29(25,26)18-2-1-8-20-14-18/h1-4,8,12,14-15,21H,5-7,9-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRSQYXAEVPSDCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNS(=O)(=O)C2=CC3=C(C=C2)OCC3)S(=O)(=O)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-cyano-1-methylethyl)-2-[3,5-dimethyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanamide](/img/structure/B2831702.png)
![7-Bromo-1-(2-methoxyphenyl)-2-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2831706.png)
![5-(2-Hydroxyethyl)-6-methyl-2-({[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol](/img/structure/B2831707.png)
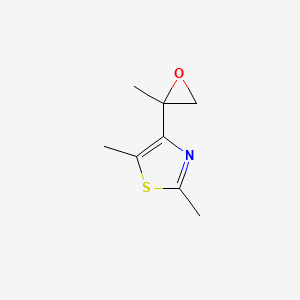
![8-chloro-N-(2-ethoxyphenyl)-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2831710.png)
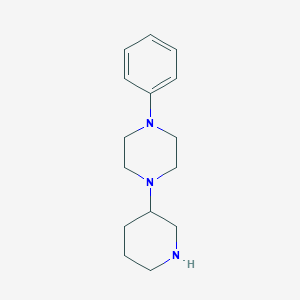
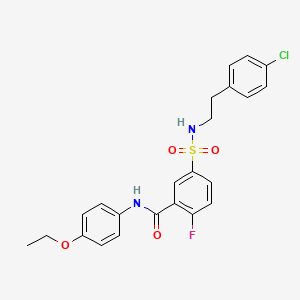

![2-[(2,4-Dichlorophenyl)methyl]-6-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)
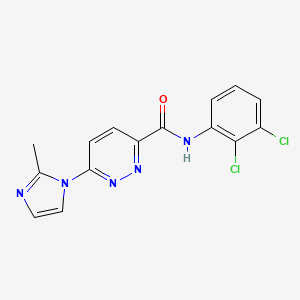
![3-[1-(Phenylmethoxycarbonylamino)ethyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B2831716.png)

methanone O-(2,4-dichlorobenzyl)oxime](/img/structure/B2831720.png)

